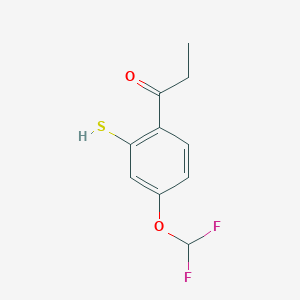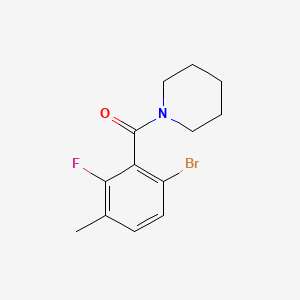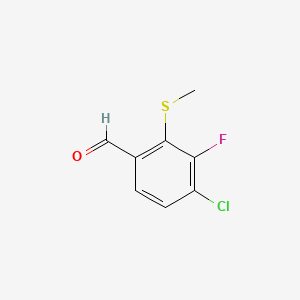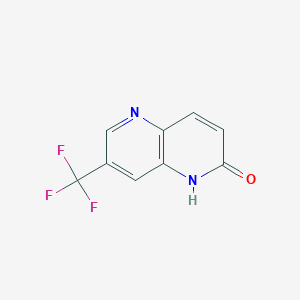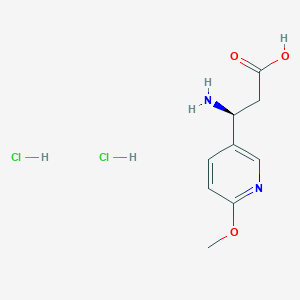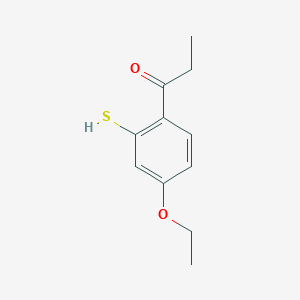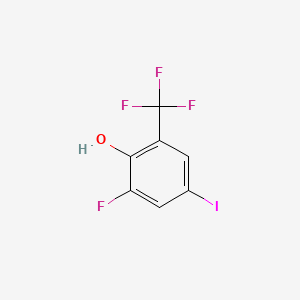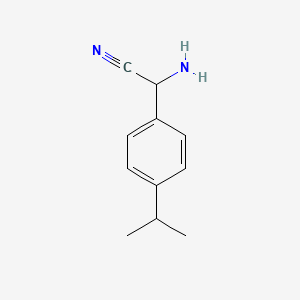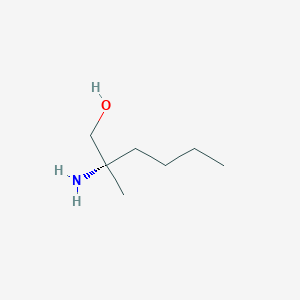
Monopentyl Phthalate-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Monopentyl Phthalate-d4 is a deuterated phthalate ester, which means it contains deuterium atoms instead of hydrogen atoms. This compound is often used as a reference material in analytical chemistry, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Its chemical formula is C13H12D4O4, and it is known for its stability and unique properties that make it suitable for various scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Monopentyl Phthalate-d4 is typically synthesized through the esterification of phthalic anhydride with pentanol-d4. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high yield and purity. The use of deuterated reagents is crucial to maintain the deuterium content in the final product .
Análisis De Reacciones Químicas
Types of Reactions
Monopentyl Phthalate-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phthalic acid and other oxidation products.
Reduction: Reduction reactions can convert it back to its corresponding alcohol and phthalic acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Phthalic acid and its derivatives.
Reduction: Pentanol-d4 and phthalic acid.
Substitution: Various substituted phthalate esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Monopentyl Phthalate-d4 has a wide range of applications in scientific research:
Analytical Chemistry: Used as an internal standard in NMR spectroscopy and mass spectrometry to quantify other compounds.
Environmental Studies: Helps in tracing the environmental fate and transport of phthalates.
Toxicology: Used in studies to understand the metabolism and toxicological effects of phthalates.
Material Science: Employed in the development of new materials and polymers.
Mecanismo De Acción
The mechanism of action of Monopentyl Phthalate-d4 involves its interaction with various molecular targets. As a phthalate ester, it can act as an endocrine disruptor by binding to hormone receptors and interfering with hormone signaling pathways. This can lead to alterations in gene expression and cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
- Monomethyl Phthalate
- Monoethyl Phthalate
- Mono-n-butyl Phthalate
- Mono-(2-ethylhexyl) Phthalate
Uniqueness
Monopentyl Phthalate-d4 is unique due to its deuterium content, which provides enhanced stability and distinct spectral properties. This makes it particularly valuable in analytical applications where precise quantification and identification are required .
Propiedades
Fórmula molecular |
C13H15O4- |
|---|---|
Peso molecular |
239.28 g/mol |
Nombre IUPAC |
2,3,4,5-tetradeuterio-6-pentoxycarbonylbenzoate |
InChI |
InChI=1S/C13H16O4/c1-2-3-6-9-17-13(16)11-8-5-4-7-10(11)12(14)15/h4-5,7-8H,2-3,6,9H2,1H3,(H,14,15)/p-1/i4D,5D,7D,8D |
Clave InChI |
FPGPRAKRYDSZAW-YBNXMSKUSA-M |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)[O-])C(=O)OCCCCC)[2H])[2H] |
SMILES canónico |
CCCCCOC(=O)C1=CC=CC=C1C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,5R)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-tert-butyl-2-(4-chlorophenyl)-1-(2-methylphenyl)sulfonyl-2,5-dihydropyrrole-3-carboxamide](/img/structure/B14041540.png)
![Methyl 8-ethyl-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylate](/img/structure/B14041545.png)
